molecular formula C13H14O3 B1372793 3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione CAS No. 1094328-65-0

3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione

Cat. No. B1372793
CAS RN: 1094328-65-0
M. Wt: 218.25 g/mol
InChI Key: SOQAYLWCCUWIFB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione” is represented by the InChI code: 1S/C13H14O3/c1-3-13(8-11(14)16-12(13)15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 . This indicates that the molecule consists of 13 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

The molecular weight of “3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione” is 218.25 .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione is involved in various synthesis and chemical reaction studies. For instance, Shin et al. (1983) discussed the synthesis and reaction of Spiro[oxolane-2,2′-piperazine]-3′,6′-diones, which are structurally related to 3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione, emphasizing their reactions with N-bromosuccinimide in different environments (Shin, Sato, Honda, & Yoshimura, 1983). Moreover, Cvetković et al. (2019) synthesized new derivatives of similar compounds and explored their antimicrobial activities, indicating the relevance of these compounds in medicinal chemistry research (Cvetković, Božić, Banjac, Petrović, Soković, Vitnik, Vitnik, Uscumlic, & Valentić, 2019).

Biological Activity and Applications

The biological activity of compounds related to 3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione is a significant area of research. Rooney et al. (1983) examined a series of derivatives as inhibitors of glycolic acid oxidase, showcasing the potential pharmaceutical applications of these compounds (Rooney, Randall, Streeter, Ziegler, Cragoe, Schwam, Michelson, Williams, Eichler, Duggan, Ulm, & Noll, 1983). Similarly, Bobek, Kuhar, and Bloch (1979) studied the synthesis and biological activity of derivatives, emphasizing their inhibitory effects on certain microorganisms, which is crucial for developing new antimicrobial agents (Bobek, Kuhar, & Bloch, 1979).

Pharmaceutical and Material Science Research

Research also extends to the pharmaceutical and material science fields. Ali et al. (2016) conducted studies on the enantiomeric resolution of derivatives, which is vital in the pharmaceutical industry for the development of stereochemically pure drugs (Ali, Lone, Suhail, Alothman, & Al-Warthan, 2016). Cal et al. (2012) highlighted the efficient synthesis of protected amino acids using derivatives, showing its application in peptide chemistry (Cal, Jaremko, Jaremko, & Stefanowicz, 2012).

Advanced Applications in Technology

In the field of advanced technology, Hu et al. (2015) investigated the use of related conjugated polyelectrolytes in polymer solar cells, demonstrating the potential of these compounds in renewable energy technologies (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015). Chen, Xiao, Yao, and Fan (2006) explored the use of photochromic fulgides, which are structurally similar, for dual-wavelength optical memory in parallel recording, an important advancement in data storage technology (Chen, Xiao, Yao, & Fan, 2006).

properties

IUPAC Name

3-ethyl-3-(4-methylphenyl)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-13(8-11(14)16-12(13)15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQAYLWCCUWIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)OC1=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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